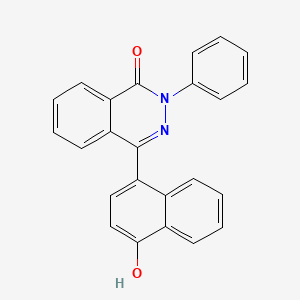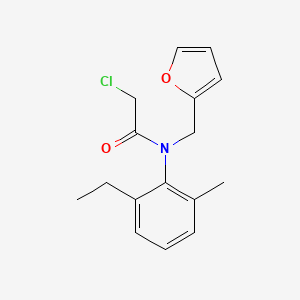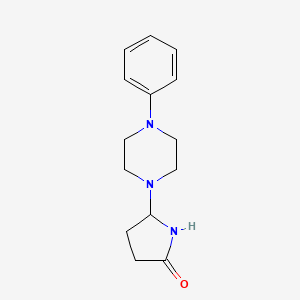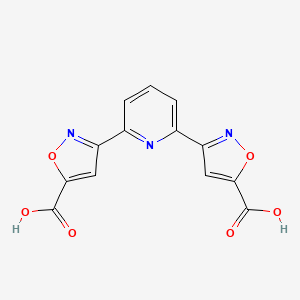
3,3'-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) is a complex organic compound featuring a pyridine ring substituted with two isoxazole-5-carboxylic acid groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2,6-dicarboxylic acid.
Esterification: Pyridine-2,6-dicarboxylic acid is esterified with methanol to yield the dimethyl ester.
Hydrazine Reaction: The dimethyl ester is then reacted with hydrazine hydrate to form pyridine-2,6-dicarboxylic acid hydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form the corresponding dithiocarbazate.
Isoxazole Formation: The dithiocarbazate is then cyclized with hydroxylamine to form the isoxazole rings
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoxazole rings or the carboxylic acid groups.
Substitution: The compound can participate in substitution reactions, particularly at the isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) exerts its effects involves its interaction with specific molecular targets. The isoxazole rings and carboxylic acid groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5,5’-(Pyridine-2,6-diyl)bis(4-amino-3-mercapto-1,2,4-triazole): This compound also features a pyridine ring with heterocyclic substitutions and has been studied for its antimicrobial properties.
2,6-Bis(6-substituted-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl)pyridine: Another similar compound with a pyridine core and heterocyclic rings, known for its antibacterial activity.
Uniqueness
3,3’-(Pyridine-2,6-diyl)bis(isoxazole-5-carboxylic acid) is unique due to the presence of isoxazole rings, which confer distinct chemical properties and biological activities compared to other pyridine derivatives
Properties
CAS No. |
65823-21-4 |
|---|---|
Molecular Formula |
C13H7N3O6 |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
3-[6-(5-carboxy-1,2-oxazol-3-yl)pyridin-2-yl]-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H7N3O6/c17-12(18)10-4-8(15-21-10)6-2-1-3-7(14-6)9-5-11(13(19)20)22-16-9/h1-5H,(H,17,18)(H,19,20) |
InChI Key |
REBBVEODUYWYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NOC(=C2)C(=O)O)C3=NOC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


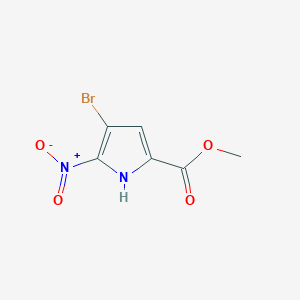


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)

![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

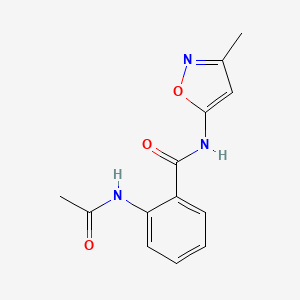
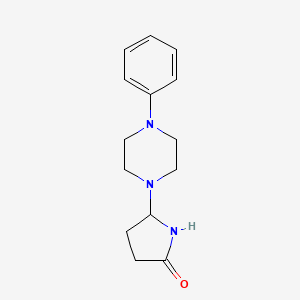
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
